2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one
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Overview
Description
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of 3,3-dimethyl-2-oxobutyric acid. This intermediate is synthesized through a halogenation reaction followed by hydrolysis and oxidation . The final step involves the cyclization of the intermediate with appropriate reagents to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as catalytic oxidation and controlled reaction conditions are employed to achieve high efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethyl-2-oxobutylidene)-1,3-dihydro-2H-indol-2-one
- 2-Butyl-2-tert-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl
Uniqueness
Compared to similar compounds, 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one stands out due to its thiazolidinone ring, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various applications and research studies .
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)7(12)5-9-11(4)8(13)6-14-9/h5H,6H2,1-4H3/b9-5+ |
InChI Key |
MFJKQOSKZHFFRG-WEVVVXLNSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/1\N(C(=O)CS1)C |
Canonical SMILES |
CC(C)(C)C(=O)C=C1N(C(=O)CS1)C |
Origin of Product |
United States |
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